molecular formula C14H12BF3O4 B594662 3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid CAS No. 1256345-95-5

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid

Cat. No. B594662
M. Wt: 312.051
InChI Key: BDELXVOPRDLJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid is a compound that is commonly used in the synthesis of biologically active compounds . It contains varying amounts of anhydride .

Scientific Research Applications

Antibacterial and Antifungal Activity

Phenylboronic acids, including those with trifluoromethoxy groups, have been investigated for their antimicrobial properties. Studies have shown these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives of phenylboronic acids have been evaluated against Escherichia coli, Bacillus cereus, and Candida albicans, demonstrating moderate to high effectiveness in inhibiting microbial growth. The presence of trifluoromethoxy groups influences the compound's acidity, which can affect its antibacterial potency. The structural and physicochemical properties, such as molecular and crystal structures, are crucial for understanding their antibacterial mechanisms, which may involve interactions with microbial enzymes or cellular structures (Adamczyk-Woźniak et al., 2021).

Catalytic Applications in Organic Synthesis

Certain phenylboronic acids function as catalysts in chemical reactions, facilitating the synthesis of complex organic molecules. For example, they have been used in dehydrative amidation between carboxylic acids and amines, showcasing their role in accelerating amidation processes. The ortho-substituent of boronic acid is critical in preventing the coordination of amines to the boron atom, thus enhancing the reaction's efficiency (Wang, Lu, & Ishihara, 2018). Additionally, these acids are involved in [4+3] cycloaddition reactions, leading to the synthesis of cyclic compounds like cyclohepta[b]benzofurans and cyclohepta[b]indoles, demonstrating the versatility of phenylboronic acids in facilitating diverse chemical transformations (Cao, Bian, & Zheng, 2015).

Drug Delivery and Targeted Therapy

Phenylboronic acid derivatives have shown promise in targeted drug delivery systems. For example, phenylboronic acid-functionalized polymers can form micelles that selectively target cancer cells, such as HepG2 liver cancer cells. These micelles can improve drug uptake by cancer cells, indicating potential applications in targeted chemotherapy. The design of these functionalized polymers involves sophisticated chemical synthesis and characterization to ensure stability and efficacy in drug delivery (Zhang et al., 2013).

Material Science and Sensor Technology

In material science, phenylboronic acids are utilized in the development of smart materials and sensors. For instance, they are part of the structure of polymeric materials that can detect saccharides, which is crucial for applications such as glucose sensing in diabetic care. The interaction between phenylboronic acids and saccharides is leveraged to create responsive systems that change their properties in the presence of specific biomolecules, highlighting the intersection of organic chemistry and biomedical engineering (Mu et al., 2012).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling .

properties

IUPAC Name

[3-phenylmethoxy-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-11(15(19)20)6-12(8-13)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDELXVOPRDLJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681633
Record name [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid

CAS RN

1256345-95-5
Record name [3-(Benzyloxy)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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